4-benzoylphenyl dimethylsulfamate
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Overview
Description
4-benzoylphenyl dimethylsulfamate is a chemical compound with the molecular formula C15H15NO4S and a molecular weight of 305.3489 g/mol . This compound is known for its unique structure, which includes a benzoyl group attached to a phenyl ring, further connected to a dimethylsulfamate group. It has various applications in scientific research and industry due to its distinct chemical properties.
Mechanism of Action
The starting photoreactive monomer, N-4-benzoylphenyl methacrylamide, was prepared by amidation of the photoreactive species 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine . Their UV-mediated photo-reactivity with non-functional parylene C (PC) polymer coatings has been investigated towards NP covalent attachment .
Safety and Hazards
The safety data sheet for a similar compound, [4-[(Z)-N’-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate, provides some general safety measures . If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoylphenyl dimethylsulfamate typically involves the reaction of 4-benzoylphenylamine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
4-benzoylphenylamine+dimethylsulfamoyl chloride→(4-benzoylphenyl) N,N-dimethylsulfamate
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-benzoylphenyl dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The dimethylsulfamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-benzoylphenyl dimethylsulfamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-benzoylphenylamine: A precursor in the synthesis of 4-benzoylphenyl dimethylsulfamate.
N,N-dimethylsulfamoyl chloride: Another precursor used in the synthesis.
Benzoylphenyl derivatives: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to its combination of a benzoyl group and a dimethylsulfamate group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4-benzoylphenyl) N,N-dimethylsulfamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(18,19)20-14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMNXZWLQVFUCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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